rac Desmethyl Citalopram Hydrobromide

SERT pharmacology mutant transporter antidepressant metabolite

rac Desmethyl Citalopram Hydrobromide (CAS 1188264-72-3) is the racemic N-demethylated citalopram metabolite, supplied as hydrobromide salt for enhanced stability. This USP/EP impurity standard (Citalopram Related Compound D) is critical for chiral LC-MS/MS method validation, CYP2D6 drug-drug interaction studies (IC50=39.5 μM), P-gp blood-brain barrier transport assays, and SERT I172M mutant pharmacology. With a unique S/R enantiomer ratio of ~0.68, it is irreplaceable for accurate pharmacokinetic modeling and therapeutic drug monitoring.

Molecular Formula C19H20BrFN2O
Molecular Weight 391.28
CAS No. 1188264-72-3
Cat. No. B602189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Desmethyl Citalopram Hydrobromide
CAS1188264-72-3
Synonyms1-(4-Fluorophenyl)-1-(3-methylamino-propyl)-1,3-dihydro-isobenzofuran-5-carbonitrile Hydrobromide;  1-(3-Methylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrobromide
Molecular FormulaC19H20BrFN2O
Molecular Weight391.28
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
InChIInChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Commercial & Availability
Standard Pack Sizes2.5 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-WHite Solid

Structure & Identifiers


Interactive Chemical Structure Model





rac Desmethyl Citalopram Hydrobromide (CAS 1188264-72-3): Procurement-Grade Reference Standard for Citalopram Metabolite Analysis


rac Desmethyl Citalopram Hydrobromide (CAS 1188264-72-3) is the racemic N-demethylated metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant . This compound is the hydrobromide salt form of desmethylcitalopram, which enhances solubility and stability for pharmaceutical and analytical applications . It serves as a key reference standard (USP Citalopram Related Compound D) for impurity profiling, analytical method development, and metabolite quantification in both citalopram and escitalopram formulations .

Why rac Desmethyl Citalopram Hydrobromide Cannot Be Substituted with Citalopram or Escitalopram in Analytical and Research Workflows


Substituting rac desmethyl citalopram hydrobromide with citalopram or escitalopram in analytical, pharmacokinetic, or pharmacological studies introduces critical errors due to fundamentally different metabolic pathways, stereoselective disposition, and transporter interactions. rac Desmethyl citalopram is generated via CYP2C19- and CYP3A4-mediated N-demethylation of citalopram and is further metabolized by CYP2D6 to didesmethylcitalopram [1]. Unlike citalopram, desmethylcitalopram exhibits a distinct enantiomeric S/R plasma ratio (~0.68) [2] and serves as a P-glycoprotein substrate that actively influences blood-brain barrier transport [3]. These differences preclude simple interchange in analytical reference standards, chiral method validation, or pharmacokinetic modeling.

Quantitative Differentiation Evidence for rac Desmethyl Citalopram Hydrobromide vs. Citalopram, Escitalopram, and Other SSRI Metabolites


SERT I172M Mutant Potency Shift: Desmethylcitalopram Retains ~1000-Fold Shift vs. Other SSRI Metabolites

rac Desmethylcitalopram maintains an approximately 1000-fold shift in potency for the SERT I172M mutant transporter, mirroring the shift observed for citalopram itself (~1000-fold), whereas metabolites of other SSRIs display substantially smaller shifts: desvenlafaxine exhibits only a ~40-fold shift, and both desmethylsertraline and norfluoxetine exhibit less than 2-fold shifts [1]. This demonstrates that desmethylcitalopram preserves the parent compound's unique SERT binding profile with respect to the I172M substitution, a property not shared by metabolites from other SSRI classes.

SERT pharmacology mutant transporter antidepressant metabolite SSRI selectivity

P-Glycoprotein Substrate Classification: Desmethylcitalopram as Blood-Brain Barrier Transporter Substrate

rac Desmethylcitalopram is classified as a P-glycoprotein (P-gp) substrate, actively transported out of the brain by this blood-brain barrier efflux transporter [1]. In contrast, other SSRIs such as fluoxetine and mirtazapine are not P-gp substrates, meaning their brain penetration is not modulated by this transporter . The UNII-FDA ADME prediction database confirms desmethylcitalopram as a P-gp substrate, a property it shares with citalopram [1]. This classification has direct implications for CNS drug distribution studies and drug-drug interaction assessments.

P-glycoprotein blood-brain barrier transporter CNS penetration

Enantiomer-Specific Clearance: R-Desmethylcitalopram Cleared 38% Slower than S-Enantiomer

In a population pharmacokinetic model of Alzheimer's disease patients with agitation, the clearance of R-desmethylcitalopram (R-Dcit) was 23.8 L/h compared to 38.5 L/h for S-desmethylcitalopram (S-Dcit), representing a 38% slower clearance for the R-enantiomer [1]. This stereoselective clearance difference is more pronounced for desmethylcitalopram than for citalopram itself, where R-citalopram clearance (8.6 L/h) was 39% slower than S-citalopram (14 L/h) [1]. Additionally, CYP2C19 genotype significantly influenced S-citalopram metabolic clearance, with a 5.8 L/h difference between extensive/rapid and intermediate/poor metabolizers [1].

pharmacokinetics enantioselective clearance population PK stereoselective metabolism

Steady-State S/R Enantiomer Ratio: Desmethylcitalopram Exhibits Consistent ~0.68 S/R Ratio

At steady-state following multiple doses of rac-citalopram (40 mg/day for 21 days), the serum concentrations of (+)-(S)-enantiomers of citalopram, desmethylcitalopram (DCT), and didesmethylcitalopram (DDCT) were 37 ± 6%, 42 ± 3%, and 32 ± 3%, respectively, of their total racemic serum concentrations [1]. The mean S/R ratio for desmethylcitalopram was 0.68 ± 0.20 in postmortem blood samples, nearly identical to the citalopram S/R ratio of 0.67 ± 0.25 [2]. Additionally, the (+)-(S)-enantiomers were eliminated faster than their antipodes, with elimination half-lives of 35 ± 4 h for (+)-(S)-citalopram versus 47 ± 11 h for (-)-(R)-citalopram [1].

chiral analysis enantiomer ratio therapeutic drug monitoring stereoselective disposition

CYP2D6 Inhibition: Desmethylcitalopram 10-Fold More Potent CYP2D6 Inhibitor than Citalopram

Desmethylcitalopram inhibits cytochrome P450 2D6 with an IC50 of 39.5 μM and CYP2C19 with an IC50 of 53.5 μM [1]. Desmethylcitalopram is reported to be one order of magnitude (10-fold) more potent as a CYP2D6 inhibitor than citalopram itself [2]. This enhanced CYP2D6 inhibitory potency may mediate the mild drug-drug interactions observed with citalopram when co-administered with other CYP2D6 substrates, despite citalopram's overall favorable interaction profile [2].

CYP inhibition drug-drug interaction cytochrome P450 metabolism

Plasma Concentration Ratio: Desmethylcitalopram Reaches 30-50% of Citalopram Levels

In patients receiving citalopram therapy, plasma concentrations of desmethylcitalopram typically reach 30-50% of citalopram concentrations, while didesmethylcitalopram concentrations reach only 5-10% [1]. In a study of 44 psychiatric patients, the serum concentration of desmethylcitalopram averaged 28% of S-citalopram levels [2]. This metabolite-to-parent ratio is clinically relevant for therapeutic drug monitoring and distinguishes desmethylcitalopram from metabolites of other SSRIs, which may accumulate to different extents. For comparison, S-demethylcitalopram is present at approximately one-third the level of escitalopram in patients receiving the single-enantiomer drug .

metabolite ratio therapeutic drug monitoring plasma concentration pharmacokinetics

Validated Research and Industrial Applications for rac Desmethyl Citalopram Hydrobromide Based on Quantitative Evidence


Chiral LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring

rac Desmethyl Citalopram Hydrobromide serves as an essential analytical reference standard for developing and validating stereoselective LC-MS/MS methods to simultaneously quantify citalopram and desmethylcitalopram enantiomers in human plasma, whole blood, or breast milk. The compound's consistent S/R enantiomer ratio of ~0.68 at steady-state [1] and enantiomer-specific clearance differences (R-Dcit: 23.8 L/h vs. S-Dcit: 38.5 L/h) [2] necessitate accurate chiral separation and calibration. Validated methods using Chirobiotic V columns achieve limits of quantification as low as 0.005 mg/kg for each enantiomer in whole blood [3] and 4 ng/mL for desmethylcitalopram in plasma [4], enabling precise therapeutic drug monitoring and forensic toxicology applications.

SERT Transporter Variant Pharmacological Studies

rac Desmethyl Citalopram Hydrobromide is uniquely suited for studies examining SERT I172M mutant transporter pharmacology, as it maintains a ~1000-fold shift in potency for the mutant transporter, comparable to citalopram but dramatically different from metabolites of venlafaxine (~40-fold), sertraline (<2-fold), and fluoxetine (<2-fold) [5]. This distinct pharmacological fingerprint enables researchers to use desmethylcitalopram as a probe compound for investigating SERT binding site interactions, allosteric modulation mechanisms, and the contribution of metabolites to antidepressant efficacy in wild-type versus variant transporter models.

CYP-Mediated Drug-Drug Interaction and Metabolism Studies

The 10-fold greater CYP2D6 inhibitory potency of desmethylcitalopram (IC50 = 39.5 μM) compared to citalopram [6] makes rac desmethyl citalopram hydrobromide a critical reference compound for in vitro drug-drug interaction studies. Researchers investigating CYP2D6-mediated metabolic interactions, particularly with substrates such as tricyclic antidepressants, antipsychotics, and beta-blockers, must account for the distinct inhibitory profile of this metabolite. Additionally, the compound's metabolic pathway—generated via CYP2C19 and CYP3A4 and further metabolized by CYP2D6 [7]—requires its use as a substrate control in CYP phenotyping and genotyping studies correlating CYP2C19/CYP2D6 polymorphisms with metabolite plasma concentrations [8].

Blood-Brain Barrier P-Glycoprotein Transporter Research

rac Desmethyl Citalopram Hydrobromide is required for studies investigating P-glycoprotein-mediated transport at the blood-brain barrier. As a confirmed P-gp substrate that is actively effluxed from the CNS [9], desmethylcitalopram can be used as a model compound to evaluate the impact of ABCB1 polymorphisms on antidepressant brain penetration, to assess P-gp inhibitor effects on CNS drug exposure, and to compare transporter substrate properties across SSRI metabolites. Unlike fluoxetine and mirtazapine, which are not P-gp substrates , desmethylcitalopram provides a validated positive control for P-gp functional assays in CNS drug distribution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Desmethyl Citalopram Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.